![molecular formula C10H11NO4 B2940570 4-[氨基(羧基)甲基]-3-甲基苯甲酸 CAS No. 198419-90-8](/img/structure/B2940570.png)
4-[氨基(羧基)甲基]-3-甲基苯甲酸
描述
4-[Amino(carboxy)methyl]-3-methylbenzoic acid belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Molecular Structure Analysis
The molecular structure of 4-[Amino(carboxy)methyl]-3-methylbenzoic acid is characterized by an amino group attached to a carbon atom immediately adjacent to the carboxylate group . The molecular weight is 151.16 .科学研究应用
Application in Solid Phase Peptide Synthesis
Specific Scientific Field
Biochemistry and Medicinal Chemistry
Summary of the Application
5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a new unnatural β-amino acid, has been applied in the solid phase peptide synthesis . This compound presents various biological activities and shows great promise as peptidomimetics that can be used as therapeutic agents .
Methods of Application or Experimental Procedures
AMIA was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
Results or Outcomes
The synthesized compounds were characterized by tandem mass spectrometry. The results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
Application in Selective Oxidation of Methyl Aromatics
Specific Scientific Field
Organic Chemistry and Catalysis
Summary of the Application
4-N,N-Dimethylaminopyridine (DMAP) has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . DMAP exhibited higher catalytic activity than other pyridine analogues .
Methods of Application or Experimental Procedures
The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .
Results or Outcomes
The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP. The onium salt was well characterized by NMR .
Photocatalytic Amino Acid Modification
Specific Scientific Field
Organic Chemistry and Biochemistry
Summary of the Application
Photocatalysis has emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids . These reactions are characterized by their mild, physiologically compatible conditions, greatly enhancing their usefulness for amino acid modification .
Methods of Application or Experimental Procedures
Photoredox catalysis is used for amino acid modification . The mild conditions reduce the chance of epimerisation of the α-carbon .
Results or Outcomes
The photocatalytic methods have been successfully applied to peptides, or even proteins . This opens up a wide range of possibilities for the modification of amino acids across several fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function .
Carboxymethyl Chitosan-Based Hydrogels
Specific Scientific Field
Materials Science and Biomedical Engineering
Summary of the Application
Carboxymethyl chitosan (CMCS) has been widely used for the synthesis of hydrogels because of its good water solubility, biocompatibility, and biodegradability . CMCS-based hydrogels exhibit outstanding physicochemical and biological properties, which makes them a material of choice for various biomedical applications .
Methods of Application or Experimental Procedures
CMCS-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .
Results or Outcomes
The hydrogels exhibit interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity . They have found applications particularly in drug delivery, tissue engineering, and wound dressing .
Enzymatic Cascade Systems for D-Amino Acid Synthesis
Specific Scientific Field
Biochemistry and Biotechnology
Summary of the Application
Enzymatic cascade systems have been developed for D-amino acid synthesis . These systems offer a green and sustainable approach for the production of D-amino acids, which are important building blocks in pharmaceuticals and agrochemicals .
Methods of Application or Experimental Procedures
The enzymatic cascade systems typically involve multiple enzymes working in tandem to convert L-amino acids to D-amino acids .
Results or Outcomes
The enzymatic cascade systems have shown high efficiency and selectivity in the synthesis of D-amino acids . They also offer the advantage of mild reaction conditions and reduced environmental impact compared to traditional chemical methods .
安全和危害
The safety data sheet for a similar compound, 4-Amino-3-methylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-[amino(carboxy)methyl]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKDIUCJAUSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861489 | |
| Record name | 4-[Amino(carboxy)methyl]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Amino(carboxy)methyl]-3-methylbenzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



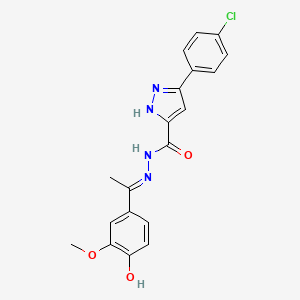

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)

![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
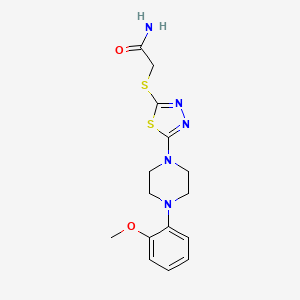
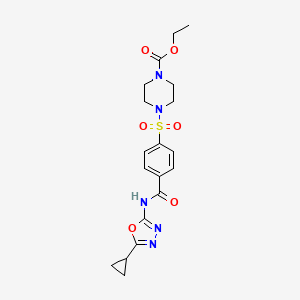
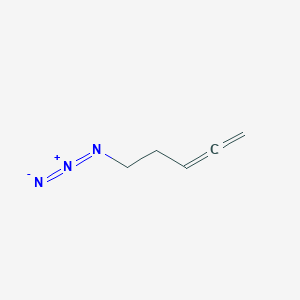
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
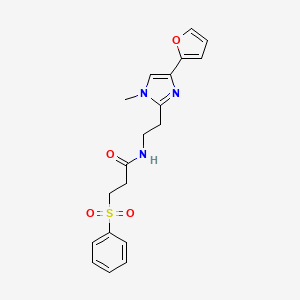
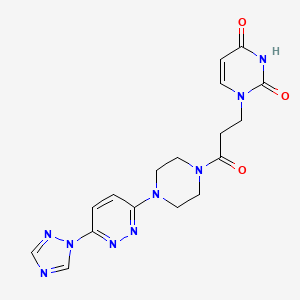
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)